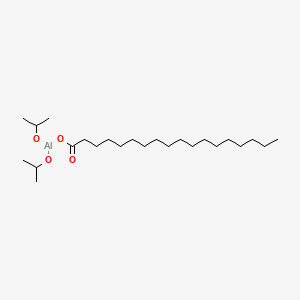
(Octadecanoato-O)bis(propan-2-olato)aluminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Octadecanoato-O)bis(propan-2-olato)aluminium is a chemical compound with the molecular formula C24H49AlO4 and a molecular weight of 428.6 g/mol. It is also known by its IUPAC name, di(propan-2-yloxy)alumanyl octadecanoate. This compound is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Octadecanoato-O)bis(propan-2-olato)aluminium typically involves the reaction of octadecanoic acid (stearic acid) with aluminium isopropoxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{Octadecanoic acid} + \text{Aluminium isopropoxide} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents and controlled environments to maintain product quality. The process may include steps such as purification and crystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
(Octadecanoato-O)bis(propan-2-olato)aluminium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form aluminium oxide and other by-products.
Reduction: It can be reduced to form aluminium metal and other reduced species.
Substitution: The isopropoxy groups can be substituted with other alkoxy or aryloxy groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminium hydride, and various alkyl or aryl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aluminium oxide, while substitution reactions can produce a variety of aluminium alkoxides .
Scientific Research Applications
(Octadecanoato-O)bis(propan-2-olato)aluminium has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is used in the production of coatings, adhesives, and other materials due to its unique chemical properties
Mechanism of Action
The mechanism of action of (Octadecanoato-O)bis(propan-2-olato)aluminium involves its interaction with various molecular targets and pathways. The compound can act as a Lewis acid, facilitating various chemical reactions by accepting electron pairs from other molecules. This property makes it an effective catalyst in many organic reactions.
Comparison with Similar Compounds
Similar Compounds
Aluminium isopropoxide: Similar in structure but lacks the octadecanoate group.
Aluminium stearate: Contains the octadecanoate group but lacks the isopropoxy groups.
Aluminium monostearate: Similar to aluminium stearate but with different stoichiometry.
Uniqueness
(Octadecanoato-O)bis(propan-2-olato)aluminium is unique due to the presence of both octadecanoate and isopropoxy groups, which confer distinct chemical properties and reactivity. This combination allows it to be used in a wider range of applications compared to its similar compounds .
Properties
CAS No. |
7630-84-4 |
|---|---|
Molecular Formula |
C24H49AlO4 |
Molecular Weight |
428.6 g/mol |
IUPAC Name |
di(propan-2-yloxy)alumanyl octadecanoate |
InChI |
InChI=1S/C18H36O2.2C3H7O.Al/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;2*1-3(2)4;/h2-17H2,1H3,(H,19,20);2*3H,1-2H3;/q;2*-1;+3/p-1 |
InChI Key |
LXVDSDPFRBWEFN-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O[Al](OC(C)C)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















